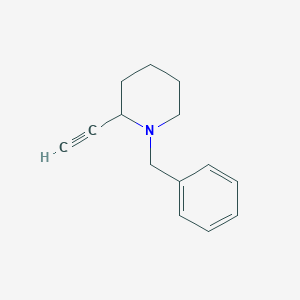

1-Benzyl-2-ethynylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H17N |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

1-benzyl-2-ethynylpiperidine |

InChI |

InChI=1S/C14H17N/c1-2-14-10-6-7-11-15(14)12-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2 |

InChI Key |

UJYOSBIFMMFIDK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1CCCCN1CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Benzyl 2 Ethynylpiperidine and Its Derivatives

Foundational Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of 1-benzyl-2-ethynylpiperidine identifies several logical disconnections to trace the molecule back to simpler starting materials. The three primary bonds for disconnection are the N-benzyl bond, the C2-ethynyl bond, and the bonds forming the piperidine (B6355638) ring.

Disconnection 1: N-Benzyl Bond (C-N) : The most straightforward disconnection is the bond between the piperidine nitrogen and the benzyl (B1604629) group. This leads to two key precursors: 2-ethynylpiperidine (B1602017) and a benzylating agent (e.g., benzyl bromide). This approach relies on the effective N-alkylation of a pre-formed 2-substituted piperidine.

Disconnection 2: C2-Ethynyl Bond (C-C) : Alternatively, the bond between the piperidine C2 carbon and the ethynyl (B1212043) group can be disconnected. This suggests a strategy involving the reaction of a piperidine-based electrophile at the C2 position (such as an N-acyliminium ion derived from 1-benzylpiperidine-2-one) with an ethynyl nucleophile (like ethynylmagnesium bromide or lithium acetylide). The precursor in this case would be a 1-benzylpiperidine (B1218667) derivative functionalized at C2.

Disconnection 3: Piperidine Ring Bonds (C-C or C-N) : A more fundamental approach involves disconnecting the piperidine ring itself. This leads to various acyclic amino-alkyne or amino-aldehyde precursors that can be cyclized. For instance, an intramolecular cyclization of a linear amino-alkyne could directly form the 2-ethynylpiperidine core. nih.gov

These disconnections highlight the principal precursors for synthesis, including piperidine, pyridine (B92270), linear amino-alcohols, and various aldehydes and alkynes. organic-chemistry.orgwikipedia.org

Classical and Established Synthetic Routes to the this compound Core

Established synthetic routes typically involve a stepwise construction, focusing first on the formation of the piperidine ring, followed by the sequential introduction of the ethynyl and benzyl groups.

The formation of the piperidine heterocycle is a cornerstone of the synthesis. nih.gov Numerous methods exist, with the choice often dictated by the desired substitution pattern. nih.govijnrd.org

Reduction of Pyridine Derivatives : One of the most common industrial methods for producing the piperidine core is the hydrogenation of pyridine. wikipedia.org For a 2-substituted piperidine, a corresponding 2-substituted pyridine can be reduced using catalysts like rhodium on carbon (Rh/C) or via a Birch reduction. organic-chemistry.org

Intramolecular Cyclization : The piperidine ring can be efficiently formed through the intramolecular cyclization of linear precursors. nih.gov This can involve:

Reductive Amination : Cyclization of δ-amino aldehydes or ketones can form a cyclic imine intermediate, which is then reduced to the piperidine.

N-Heterocyclization of Amino Alcohols : The reaction of primary amines with diols, catalyzed by transition metals like iridium complexes, can yield cyclic amines. organic-chemistry.org A simple one-pot method involves the chlorination of amino alcohols with thionyl chloride (SOCl₂) followed by intramolecular cyclization. organic-chemistry.org

Radical-Mediated Cyclization : Radical cyclization of linear amino-aldehydes using cobalt(II) catalysts provides another route to the piperidine skeleton. nih.gov

The table below summarizes key cyclization strategies for forming piperidine precursors.

| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Notes | Reference |

|---|---|---|---|---|

| Pyridine Reduction | Substituted Pyridine | H₂, Rh/C, or Na/EtOH | High pressure/temperature may be needed. | organic-chemistry.org |

| N-Heterocyclization | Amino diol | Cp*Ir complex | Good to excellent yields for various cyclic amines. | organic-chemistry.org |

| One-Pot Cyclization | Amino alcohol | SOCl₂ | Avoids protection/deprotection steps. | organic-chemistry.org |

| Radical Cyclization | Linear amino-aldehyde | Cobalt(II) catalyst | Effective for various piperidine syntheses. | nih.gov |

| Prins/Carbonyl Ene Cyclization | Aldehydes with tethered olefins | Lewis or Brønsted acids (e.g., MeAlCl₂, HCl) | Can offer high diastereoselectivity. | researchgate.net |

Once the piperidine ring is formed, or a suitable precursor is in hand, the ethynyl group must be introduced at the C2 position. A common and effective strategy involves the nucleophilic addition of an acetylide to an electrophilic C2 carbon.

This is often achieved by generating a cyclic N-acyliminium ion from a C2-functionalized piperidine. For example, a 2-methoxypiperidine (B3191330) derivative, formed from the corresponding lactam (piperidone), can be treated with a Lewis acid in the presence of an ethynyl nucleophile such as ethynyltrimethylsilane. The silyl (B83357) group can then be removed under basic conditions to yield the terminal alkyne.

An alternative precursor is benzyl 2-ethynylpiperidine-1-carboxylate, which indicates a route where the nitrogen is first protected (e.g., as a carbamate) before the ethynyl group is introduced. bldpharm.com Subsequent removal of the protecting group and N-benzylation would yield the target compound.

The final step in many synthetic sequences is the attachment of the benzyl group to the piperidine nitrogen. This is a standard N-alkylation reaction.

Classical N-Alkylation : The most common method involves reacting 2-ethynylpiperidine with a benzyl halide, typically benzyl chloride or benzyl bromide, in the presence of a base. chemicalforums.com Common bases include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA). The choice of solvent can be critical, with polar protic solvents like ethanol (B145695) or aprotic solvents like dichloromethane (B109758) (DCM) being used. chemicalforums.com For highly reactive electrophiles like p-methoxybenzyl chloride, which favor an Sₙ1 mechanism, an aprotic solvent like DCM is often preferred to prevent side reactions with the solvent. chemicalforums.com

Mild Benzylation Reagents : For sensitive substrates, harsher conditions can be avoided by using milder benzylation agents. A notable example is 2-benzyloxy-1-methylpyridinium triflate, which can deliver a benzyl group to an alcohol or amine under neutral conditions upon warming. beilstein-journals.org This method avoids the need for strong bases or acids. The active reagent can be generated in situ from 2-benzyloxypyridine and methyl triflate. beilstein-journals.org

Advanced and Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry offers more sophisticated and efficient catalytic methods that can streamline the synthesis of complex molecules like this compound.

Transition metal catalysis provides powerful tools for forming the key C-C and C-N bonds of the target molecule.

Sonogashira Coupling : If a 2-halopiperidine derivative (e.g., 1-benzyl-2-bromopiperidine) could be synthesized, a Sonogashira coupling reaction would be a highly effective method for introducing the ethynyl group. This reaction uses a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. Applying this to an sp³-hybridized carbon halide is more challenging but feasible under specific conditions.

C-H Alkynylation : A more advanced and atom-economical approach would be the direct transition-metal-catalyzed C-H alkynylation of 1-benzylpiperidine. This would involve the selective activation of the C-H bond at the C2 position by a metal catalyst (e.g., based on rhodium, ruthenium, or palladium) and subsequent reaction with an alkynylating agent. While powerful, achieving high regioselectivity at the C2 position over other positions can be a significant challenge.

Catalytic N-Benzylation : While classical N-alkylation is effective, catalytic methods are also being developed. For instance, reductive amination of benzaldehyde (B42025) with 2-ethynylpiperidine, using a reducing agent and potentially a catalyst, represents a convergent and efficient route to the final product.

Stereoselective and Asymmetric Synthesis of Enantiopure this compound

The creation of enantiomerically pure this compound is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis aims to control the formation of the stereocenter at the C-2 position of the piperidine ring.

Key strategies include the use of chiral auxiliaries and asymmetric catalytic reactions. One established approach involves the use of a chiral auxiliary, such as the Davies' chiral auxiliary, to direct a stereoselective Michael addition, which can be a key step in constructing the piperidine ring. ucl.ac.uk This method allows for the introduction of desired substituents with high diastereoselectivity, and subsequent removal of the auxiliary yields the enantiopure product.

Another powerful technique is the asymmetric aza-Prins reaction, which can be employed for the enantioselective synthesis of piperidines. researchgate.net This type of reaction involves the cyclization of a homoallylic amine with an aldehyde, catalyzed by a chiral acid, to form the piperidine ring with high enantiomeric excess. While not directly reported for this compound, the adaptation of such methods by using an appropriate alkynyl-containing starting material represents a viable pathway to the target compound.

Table 1: Methodologies for Asymmetric Piperidine Synthesis

| Method | Description | Key Features |

|---|---|---|

| Chiral Auxiliary-Directed Synthesis | A chiral molecule is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. ucl.ac.uk | High diastereoselectivity; auxiliary is recoverable. |

| Asymmetric aza-Prins Reaction | Catalytic asymmetric cyclization of a homoallylic amine and an aldehyde. researchgate.net | Forms the piperidine ring and sets the stereocenter simultaneously; high enantiomeric excess. |

| Asymmetric Hydrogenation | Use of a chiral catalyst to stereoselectively reduce a double bond in a piperidine precursor, such as an enamine or a tetrahydropyridine. nih.gov | Can provide high enantiomeric excess depending on the catalyst and substrate. nih.gov |

Multicomponent Reactions in Piperidine Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.orgnih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.org Several MCRs are applicable to the synthesis of highly substituted piperidine rings.

The Strecker reaction, for example, is a three-component reaction between a ketone (or aldehyde), an amine, and a cyanide source to form an α-aminonitrile. mdpi.com A variation of this reaction using N-benzyl-4-piperidone, an amine, and trimethylsilyl (B98337) cyanide can generate a key intermediate for complex piperidine derivatives. mdpi.com By choosing appropriate starting materials, this strategy can be adapted to build the this compound scaffold.

Other notable MCRs that can lead to piperidine or related nitrogen-containing heterocycles include the Ugi and Passerini reactions. nih.gov The strategic application of these one-pot processes offers a convergent and efficient alternative to traditional linear synthetic routes for accessing complex piperidine structures.

Derivatization and Functionalization Strategies from the this compound Scaffold

The this compound scaffold is a versatile template for further chemical modification. The presence of three distinct chemical regions—the terminal alkyne, the saturated piperidine ring, and the N-benzyl group—allows for selective functionalization to generate a diverse library of derivatives.

Transformations and Extensions at the Ethynyl Group (e.g., Cycloadditions)

The terminal ethynyl group is a highly reactive functional handle amenable to a wide range of transformations, most notably cycloaddition reactions. These reactions are powerful tools for constructing more complex cyclic and heterocyclic systems.

[2+2] and [4+2] Cycloadditions: The ethynyl group can participate as the wikipedia.org component (dienophile or ketenophile) in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, allows the formation of a six-membered ring by reacting the alkyne with a conjugated diene. libretexts.org Similarly, [2+2] cycloadditions with alkenes or ketenes can yield cyclobutene (B1205218) or cyclobutenone derivatives, respectively, though these often require photochemical induction. libretexts.orgnih.gov

1,3-Dipolar Cycloadditions: This is one of the most versatile reactions of the ethynyl group. It involves the reaction of the alkyne (as the dipolarophile) with a 1,3-dipole, such as an azide (B81097) or a nitrone, to form a five-membered heterocycle. For instance, the reaction of this compound with an organic azide (a "click" reaction) would yield a 1,2,3-triazole-linked piperidine derivative. Similarly, reaction with a nitrone would produce an isoxazoline. The cycloaddition of aziridines with acetylenic dipolarophiles is also a known route to various linked heterocycles. researchgate.net

Table 2: Representative Reactions of the Ethynyl Group

| Reaction Type | Reagent Class | Resulting Structure |

|---|---|---|

| [4+2] Cycloaddition | Conjugated Diene | Substituted Cyclohexadiene |

| [2+2] Cycloaddition | Alkene (photochemical) | Cyclobutene |

| 1,3-Dipolar Cycloaddition | Organic Azide | 1,2,3-Triazole |

| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazoline |

Modifications and Substitutions on the Piperidine Ring System

The piperidine ring itself can be functionalized, although this is often more challenging than modifying the ethynyl or benzyl groups due to the lower reactivity of its C-H bonds. Strategies typically involve the introduction of functional groups during the synthesis of the ring or post-synthetic modifications.

Methods for direct C-H functionalization are an area of active research. For example, radical cyclization can be used to form piperidines via 1,6-hydrogen atom transfer, a process that can be adapted to introduce functionality. mdpi.com In some systems, the piperidine ring can undergo rearrangement. A notable example is the aza-semipinacol-type rearrangement observed in certain 6-benzyl-dihydropyridin-2-ones, where the benzyl group transfers from one carbon to another on the ring, leading to a structurally diverse product. nih.gov Such rearrangements can be triggered to alter the core piperidine scaffold of related molecules.

Chemical Modifications of the Benzyl Moiety

The N-benzyl group serves a dual purpose: it is a common substituent in many biologically active piperidines and also functions as a versatile protecting group for the piperidine nitrogen.

Functionalization: The aromatic ring of the benzyl group can be modified through electrophilic aromatic substitution to introduce various substituents (e.g., halogens, nitro, or alkyl groups), thereby altering the electronic and steric properties of the molecule. nih.gov The benzylic position (the CH₂ group) is also reactive and can be oxidized to a carbonyl group using reagents like chromium trioxide-dimethylpyrazole complex. wikipedia.org

Deprotection (Cleavage): The removal of the benzyl group is a common and crucial step in many synthetic sequences. Several methods are available for this transformation. organic-chemistry.org

Catalytic Hydrogenation: This is the most common method, where the benzyl group is cleaved by hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), yielding toluene (B28343) and the free secondary amine. organic-chemistry.org

Oxidative Cleavage: Reagents such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) can oxidatively cleave benzyl ethers, a reaction principle applicable to N-benzyl amines. organic-chemistry.org

Acid-Catalyzed Cleavage: Strong acids can also effect the removal of the benzyl group, although this method is limited to substrates that can tolerate harsh acidic conditions. organic-chemistry.org

The ability to easily remove the benzyl group makes it an excellent protecting group, allowing for reactions on other parts of the molecule before revealing the secondary amine for further functionalization. researchgate.net

Reactivity, Reaction Mechanisms, and Mechanistic Elucidation of 1 Benzyl 2 Ethynylpiperidine

Reactivity Profiles of the Alkyne Functional Group

The ethynyl (B1212043) moiety, a terminal alkyne, is a region of high electron density due to the presence of two π-bonds. This makes it susceptible to a variety of addition reactions and allows it to participate in the formation of new ring systems.

Nucleophilic and Electrophilic Additions to the Ethynyl Moiety

The carbon-carbon triple bond of the ethynyl group can react with both electrophiles and nucleophiles.

Electrophilic Addition: In an electrophilic addition reaction, an electrophile is first attacked by the π-electrons of the alkyne. This process is analogous to the electrophilic addition to alkenes. libretexts.org For instance, the addition of a hydrogen halide (HX) would proceed via the formation of a vinylic carbocation intermediate. The initial protonation would follow Markovnikov's rule, placing the hydrogen on the terminal carbon to form the more substituted, and thus more stable, carbocation on the carbon adjacent to the piperidine (B6355638) ring. The subsequent attack by the halide anion (X⁻) would yield the corresponding vinyl halide. libretexts.orgyoutube.com The stability of the intermediate carbocation is a key factor in determining the reaction's regioselectivity. libretexts.org

Nucleophilic Addition: While less common for simple alkynes unless activated by electron-withdrawing groups, nucleophilic addition can occur under specific conditions. The terminal proton of the ethynyl group is weakly acidic and can be removed by a strong base to form an acetylide anion. This acetylide is a potent nucleophile that can react with various electrophiles, such as aldehydes and ketones. youtube.com For example, after deprotonation, the resulting acetylide of 1-benzyl-2-ethynylpiperidine could attack the electrophilic carbon of a carbonyl compound, forming a new carbon-carbon bond and, after workup, a propargyl alcohol. masterorganicchemistry.comchemguide.co.uk

Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition)

The ethynyl group is an excellent participant in cycloaddition reactions, which are powerful methods for constructing ring systems.

The most prominent example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, which forms a 1,2,3-triazole ring. wikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, mild reaction conditions, and high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgnih.gov

In the context of this compound, it would readily react with an organic azide, such as benzyl (B1604629) azide, in the presence of a copper(I) catalyst. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov This reaction is highly versatile and tolerates a wide variety of functional groups on the azide partner. beilstein-archives.org Ruthenium-catalyzed versions (RuAAC) are also known and typically yield the 1,5-triazole regioisomer. wikipedia.org Intramolecular versions of this cycloaddition are also possible if the azide and alkyne are present on the same molecule, providing a route to complex fused heterocyclic systems. rsc.org

| Reactant 1 | Reactant 2 | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Benzyl azide | Cu(I) catalyst (e.g., CuI), solvent (e.g., CyreneTM) | 1,4-Disubstituted-1,2,3-triazole | nih.govbeilstein-archives.org |

| This compound | Benzyl azide | Ru catalyst | 1,5-Disubstituted-1,2,3-triazole | wikipedia.org |

Reactivity of the Piperidine Nitrogen Atom

The nitrogen atom in the 1-benzylpiperidine (B1218667) core is a tertiary amine. The lone pair of electrons on the nitrogen makes it nucleophilic and basic, allowing it to participate in reactions where it forms a new bond.

Alkylation, Acylation, and Substitutions on the Piperidine Nitrogen

As a nucleophile, the piperidine nitrogen can attack electrophilic carbon atoms.

Alkylation (Quaternization): The reaction of the tertiary amine with an alkyl halide (e.g., methyl iodide) leads to the formation of a quaternary ammonium (B1175870) salt. This reaction, known as N-quaternization, proceeds via an SN2 mechanism. researchgate.net The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. The resulting product is a positively charged quaternary ammonium salt with the halide as the counter-ion. researchgate.netmdpi.com These salts are often used as phase-transfer catalysts or have applications as ionic liquids. researchgate.net

Acylation: While tertiary amines cannot form stable amide bonds in the same way as primary or secondary amines (as there is no proton to lose), they can react with acylating agents like acyl chlorides or anhydrides. This reaction typically results in the formation of an acylammonium salt. These salts are highly reactive and can act as acyl transfer agents. However, they are often unstable and can be susceptible to subsequent reactions. The general mechanism for nucleophilic addition-elimination at a carbonyl group is fundamental to this process. libretexts.org

| Reaction Type | Reagent | Product Type | Reference |

|---|---|---|---|

| N-Alkylation (Quaternization) | Alkyl Halide (e.g., CH₃I) | Quaternary Piperidinium Salt | researchgate.netmdpi.com |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Acylammonium Salt (Reactive Intermediate) | libretexts.org |

Reactivity of the Benzyl Group and its Chemical Transformations

The benzyl group is not merely an inert substituent. The "benzylic" position—the carbon atom attached directly to the benzene (B151609) ring—exhibits unique reactivity due to its proximity to the aromatic system.

Radical Reactions at the Benzylic Position

The C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds. This is because the homolytic cleavage of a benzylic C-H bond generates a benzylic radical, which is significantly stabilized by resonance. The unpaired electron can be delocalized into the π-system of the aromatic ring. chemistrysteps.com This stabilization lowers the activation energy for radical formation, making the benzylic position a prime target for radical reactions. chemistrysteps.commasterorganicchemistry.com

Benzylic Bromination: A classic example is the selective bromination of the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide). youtube.comyoutube.comchadsprep.com The reaction proceeds via a radical chain mechanism. A bromine radical abstracts a hydrogen atom from the benzylic carbon to form the resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂, which is present in low concentration, to form the brominated product and another bromine radical, which continues the chain. chemistrysteps.comchadsprep.com Using NBS is crucial as it maintains a low, steady concentration of Br₂, preventing competitive electrophilic addition to the alkyne. chadsprep.com

Benzylic Oxidation: The benzylic position can be oxidized to a carboxylic acid using strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.comyoutube.comyoutube.com This reaction requires the presence of at least one hydrogen atom at the benzylic position. masterorganicchemistry.comyoutube.com The reaction mechanism is complex but involves the initial formation of a benzylic radical. youtube.com The rest of the alkyl chain is cleaved off in the process, converting the entire side chain attached to the benzylic carbon into a carboxyl group. masterorganicchemistry.com More selective reagents, such as manganese dioxide (MnO₂), can oxidize a benzylic alcohol to a ketone or aldehyde without cleaving the carbon chain. youtube.com

| Reaction Type | Reagent | Initiator/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Light (hν) or Peroxide (ROOR) | 1-(1-Bromobenzyl)-2-ethynylpiperidine | chemistrysteps.comyoutube.comchadsprep.com |

| Benzylic Oxidation | Potassium Permanganate (KMnO₄) | Heat, H₂O | 2-Ethynylpiperidine-1-carboxylic acid | masterorganicchemistry.comyoutube.com |

Aromatic Substitutions on the Benzyl Ring

The benzyl group of this compound is susceptible to electrophilic aromatic substitution reactions. The substitution pattern is dictated by the directing effect of the alkyl substituent (the piperidine ring connected via a methylene (B1212753) bridge) on the benzene ring. As an electron-donating group through induction, the benzyl substituent directs incoming electrophiles to the ortho and para positions.

The nature of the electrophile and the reaction conditions significantly influence the outcome of these substitution reactions. For instance, nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield a mixture of ortho- and para-substituted products. The relative ratio of these isomers is governed by steric hindrance, with the bulky piperidine group potentially favoring the formation of the para product.

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitrobenzyl)-2-ethynylpiperidine, 1-(2-Nitrobenzyl)-2-ethynylpiperidine |

| Halogenation | Br₂, FeBr₃ | 1-(4-Bromobenzyl)-2-ethynylpiperidine, 1-(2-Bromobenzyl)-2-ethynylpiperidine |

| Sulfonation | SO₃, H₂SO₄ | 4-((2-Ethynylpiperidin-1-yl)methyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetylbenzyl)-2-ethynylpiperidine |

Table 1: Predicted Aromatic Substitution Reactions of this compound

In-depth Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for controlling the selectivity and efficiency of chemical transformations involving this compound. This section explores the kinetic and thermodynamic aspects, as well as the theoretical characterization of transition states for its key reactions.

Reaction Kinetics and Thermodynamic Analysis

Detailed kinetic studies on the aromatic substitution reactions of this compound are not extensively available in the public literature. However, analogies can be drawn from studies on similar N-benzylpiperidine systems. For instance, the reaction between piperazine (B1678402) and benzyl bromide has been studied, indicating that the rate is influenced by solvent properties such as electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability. ias.ac.in

It is anticipated that the reaction rates for electrophilic aromatic substitution on the benzyl ring of this compound would follow second-order kinetics, being dependent on the concentrations of both the piperidine derivative and the electrophile. The activation energy for these reactions would be influenced by the stability of the Wheland intermediate (the arenium ion), which is stabilized by the electron-donating nature of the N-benzyl substituent.

Thermodynamic analysis would likely reveal that these substitution reactions are exothermic, driven by the formation of a more stable aromatic system with the new substituent. The precise enthalpy and entropy changes would, however, depend on the specific reaction and conditions employed.

| Parameter | Expected Influence on Aromatic Substitution |

| Rate Constant (k) | Dependent on electrophile strength and reaction temperature. |

| Activation Energy (Ea) | Lowered by the electron-donating nature of the benzyl substituent. |

| Enthalpy of Reaction (ΔH) | Generally exothermic. |

| Entropy of Reaction (ΔS) | Typically small, as the number of molecules often remains the same. |

Table 2: Predicted Kinetic and Thermodynamic Parameters for Aromatic Substitution

Transition State Characterization and Reaction Pathway Determination

Computational chemistry provides a powerful tool for elucidating the intricate details of reaction pathways, including the characterization of transition states. For the electrophilic aromatic substitution on this compound, theoretical calculations would be instrumental in determining the geometries and energies of the transition states leading to the ortho and para products.

The transition state for the rate-determining step (the attack of the electrophile on the benzene ring) would resemble the corresponding Wheland intermediate. The energy of this transition state dictates the regioselectivity of the reaction. Computational models can predict the relative activation barriers for the formation of the ortho versus the para substituted products, thus providing insight into the expected product distribution.

Furthermore, computational studies can map out the entire reaction coordinate, from reactants to products, identifying any intermediates and the energy barriers connecting them. This level of detail is crucial for a fundamental understanding of the reaction mechanism and for designing more efficient and selective synthetic routes. While specific computational data for this compound is scarce, studies on related benzyl derivatives and piperidine-containing compounds suggest that density functional theory (DFT) calculations would be a suitable method for such investigations.

| Computational Method | Information Gained |

| Density Functional Theory (DFT) | Optimized geometries of reactants, products, and transition states; relative energies and activation barriers. |

| Ab initio methods | High-accuracy energy calculations for key points on the potential energy surface. |

| Molecular Dynamics (MD) | Simulation of the reaction dynamics and solvent effects. |

Table 3: Computational Approaches for Mechanistic Elucidation

Spectroscopic and Advanced Analytical Characterization Methodologies for 1 Benzyl 2 Ethynylpiperidine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 1-Benzyl-2-ethynylpiperidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for a complete structural assignment.

¹H NMR spectroscopy would provide information on the number of different types of protons and their immediate chemical environments. The spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the methine proton at the 2-position of the piperidine (B6355638) ring, the piperidine methylene protons, and the acetylenic proton. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons.

¹³C NMR spectroscopy , including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, would reveal the number of different carbon environments and distinguish between methyl, methylene, methine, and quaternary carbons. Key expected signals would include those for the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the two sp-hybridized carbons of the ethynyl (B1212043) group.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would identify proton-proton couplings within the same spin system, for example, confirming the connectivity of protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the benzyl group to the piperidine nitrogen and the ethynyl group to the C2 position of the piperidine ring.

A hypothetical ¹H and ¹³C NMR data table based on analogous structures is presented below.

| Hypothetical ¹H NMR Data (CDCl₃, 400 MHz) |

| Chemical Shift (δ) ppm |

| 7.20-7.40 |

| 3.60 |

| 3.10 |

| 2.80 |

| 2.50 |

| 1.50-1.80 |

| Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz) |

| Chemical Shift (δ) ppm |

| 138.0 |

| 129.0, 128.5, 127.0 |

| 83.0 |

| 75.0 |

| 60.0 |

| 55.0 |

| 50.0, 26.0, 24.0 |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) , often coupled with a soft ionization technique like Electrospray Ionization (ESI), would be used to determine the accurate mass of the molecular ion ([M+H]⁺). This allows for the calculation of the elemental formula, confirming the expected composition of C₁₄H₁₇N.

Fragmentation analysis in MS/MS experiments would provide insights into the compound's structure. Key expected fragmentation pathways for this compound would likely involve the loss of the benzyl group (resulting in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion) and fragmentation of the piperidine ring.

| Hypothetical HRMS-ESI Data |

| Calculated m/z for [C₁₄H₁₈N]⁺ ([M+H]⁺) |

| 199.1412 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic groups, the C≡C-H stretching of the terminal alkyne (a sharp band around 3300 cm⁻¹), and the C≡C triple bond stretching (around 2100-2260 cm⁻¹). The C-N stretching of the tertiary amine would also be present.

Raman spectroscopy would complement the IR data, often providing stronger signals for non-polar bonds like the C≡C triple bond.

| Hypothetical IR Data (KBr or neat) |

| Wavenumber (cm⁻¹) |

| ~3300 |

| 3000-3100 |

| 2850-2950 |

| ~2120 |

| 1450-1600 |

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Assignment

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound (with a stereocenter at the C2 position), X-ray crystallography of a single enantiomer or a resolved crystalline derivative can unambiguously establish its absolute stereochemistry.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating enantiomers if the compound is chiral.

High-Performance Liquid Chromatography (HPLC) , using both normal-phase and reverse-phase conditions, would be employed to determine the purity of this compound. A diode-array detector (DAD) would provide information about the UV-Vis absorption profile of the compound. For enantiomeric separation, chiral HPLC columns would be necessary to resolve the (R) and (S) enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment. The gas chromatogram would indicate the presence of any volatile impurities, while the mass spectrometer would provide mass spectra for each separated component, aiding in their identification. rsc.org

Computational and Theoretical Studies of 1 Benzyl 2 Ethynylpiperidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure and electron distribution. These methods solve the Schrödinger equation to determine the electronic wavefunction and energy of the system. nih.gov For molecules like 1-benzyl-2-ethynylpiperidine, QM methods can precisely predict bond lengths, bond angles, and dihedral angles, offering a detailed picture of its geometry.

While specific QM data for this compound is not readily found, studies on related N-benzylpiperidine derivatives often employ these techniques. For instance, in the synthesis and characterization of novel heterocyclic compounds derived from chalcones, computational methods like semi-empirical molecular orbital theory (PM3) and Density Functional Theory (DFT) are used to obtain optimized structures and electronic properties. jmaterenvironsci.com Similarly, the structural and thermal analysis of compounds like 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) relies on X-ray crystallography, which is often complemented and validated by QM calculations to understand its non-planar conformation. mdpi.com These studies confirm the utility of QM in establishing the foundational structural and electronic characteristics of complex molecules.

Density Functional Theory (DFT) Applications in Reactivity and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a class of quantum mechanical methods that has become a powerful tool in computational chemistry for predicting molecular properties. nih.gov It is particularly useful for studying the reactivity and spectroscopic characteristics of organic molecules. DFT calculations can determine global and local reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting how a molecule will interact with other chemical species.

For novel compounds like N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), DFT calculations are employed to determine its three-dimensional geometry, HOMO-LUMO energies, and charge distribution using Natural Population Analysis (NPA). nih.gov Furthermore, calculated spectroscopic data, such as NMR and FTIR spectra, are often compared with experimental results to confirm the synthesis and structure of the new molecule. nih.gov In the study of 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one derivatives, DFT at the B3LYP/3-21G level of theory was used to investigate structural and electronic properties, including atomic charges and the positions of HOMO and LUMO. jmaterenvironsci.com These examples underscore how DFT can be applied to predict the reactivity and spectral properties of complex heterocyclic systems analogous to this compound.

| Computational Method | Application to N-Benzylpiperidine Analogs | Predicted Properties |

| DFT (B3LYP/3-21G) | Structural and electronic properties of 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one derivatives. jmaterenvironsci.com | Optimized structure, atomic charges, HOMO-LUMO energies. jmaterenvironsci.com |

| DFT | Geometry optimization and property prediction for N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide. nih.gov | 3D geometry, HOMO-LUMO energies, charge distribution, NMR and FTIR spectra. nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into the conformational flexibility and stability of molecules. This technique is particularly valuable for flexible structures like the N-benzylpiperidine moiety. nih.gov MD simulations can reveal the preferred conformations of a molecule in different environments, such as in a vacuum or in solution, and can elucidate the energetic landscape of conformational changes.

In the structural and thermal characterization of the dopamine (B1211576) D2 receptor ligand D2AAK1_3, which features a 1-benzyl-1,2,3,6-tetrahydropyridine (B1276312) core, MD simulations were used to assess the stability of its binding pose within the receptor. mdpi.com The simulations showed that the established contact between the protonatable nitrogen atom of the ligand and an aspartate residue of the receptor was stable over time. mdpi.com This highlights the importance of MD simulations in understanding not only the conformational preferences of the ligand itself but also the dynamics and stability of its interaction with biological targets.

In Silico Prediction of Interaction with Biological Macromolecules (e.g., Molecular Docking, Ligand Binding Simulations)

Understanding how a molecule interacts with a biological target, such as a protein receptor, is a cornerstone of drug discovery. In silico methods like molecular docking and ligand binding simulations are instrumental in predicting these interactions. Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

The N-benzylpiperidine scaffold is a key component of ligands for various receptors, including the sigma-1 receptor, which is a target for neurodegenerative diseases. nih.gov Computational studies on piperidine (B6355638)/piperazine-based compounds often involve docking these molecules into the crystal structure of the target protein to understand their binding mode. nih.gov For example, the binding of a potent sigma-1 receptor agonist was analyzed using a docking pose derived from co-crystal structures, and the results were further refined with molecular dynamics simulations to identify crucial interacting amino acid residues. nih.gov Similarly, docking studies were performed on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones to gain insights into their anticancer activity. mdpi.com

| Computational Technique | Application Example | Insights Gained |

| Molecular Docking | Analysis of piperidine/piperazine-based sigma-1 receptor ligands. nih.gov | Prediction of binding modes and identification of key interactions with amino acid residues. nih.gov |

| Molecular Docking | Investigation of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives as anticancer agents. mdpi.com | Understanding the molecular basis of their biological activity. mdpi.com |

| Molecular Dynamics | Stability assessment of D2AAK1_3 in the dopamine D2 receptor. mdpi.com | Confirmation of a stable binding pose and key interactions over time. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

QSAR studies have been conducted on various piperidine derivatives. For instance, in the development of novel anticancer agents, a hybrid approach combining the N-benzyl benzimidazole (B57391) and pyrimidine (B1678525) moieties was used, and the resulting compounds were screened for their anticancer activity. ijper.org While this study did not explicitly report a QSAR model, the systematic variation of substituents and evaluation of their impact on activity is a foundational step in QSAR analysis. The synthesis of novel N-benzylbenzimidazole linked pyrimidine derivatives and the evaluation of their anticancer activity against human breast cancer cell lines provide the necessary data for future QSAR model development. ijper.org Such models could elucidate the structural requirements for enhanced potency and guide the synthesis of next-generation anticancer agents based on this scaffold.

Exploration of 1 Benzyl 2 Ethynylpiperidine As a Chemical Probe and Synthetic Intermediate

Role as a Privileged Scaffold in Chemical Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that can serve as a basis for the development of ligands for multiple, distinct biological targets. mdpi.com The 1-benzylpiperidine (B1218667) motif, in a general sense, is recognized as a valuable component in medicinal chemistry. mdpi.comnih.govnih.gov It is present in numerous bioactive compounds and is often utilized in the design of novel therapeutic agents. mdpi.comnih.gov The piperidine (B6355638) ring can act as a bioisostere for a piperazine (B1678402) ring, and the benzyl (B1604629) group can be crucial for anchoring a ligand to its biological target. mdpi.com

However, there is no specific research that designates 1-Benzyl-2-ethynylpiperidine as a privileged scaffold. While the individual components—the 1-benzylpiperidine core and the ethynyl (B1212043) group—are significant in drug discovery, the combined entity has not been identified as a recurring, high-affinity structural motif across different receptor types. The ethynyl group itself is a versatile functional group in medicinal chemistry, often used as a reactive handle or for its electronic properties, but its specific contribution to creating a privileged scaffold in this particular arrangement is uncharacterized.

Applications in Materials Science Research and Functional Materials Design

The incorporation of specific organic molecules into materials can impart unique properties, leading to applications in electronics, optics, and more. For instance, thiophene (B33073) derivatives, which share some structural similarities with the heterocyclic nature of piperidine, are known for their conductive properties and are used in the development of organic electronics.

There is currently no published research detailing the application of This compound in materials science. The presence of the terminal alkyne (the ethynyl group) suggests potential for its use in "click" chemistry reactions, a powerful tool for functionalizing surfaces and creating polymers. This could theoretically allow for its incorporation into larger material architectures. However, without experimental data, its influence on the properties of any resulting materials remains speculative.

Investigation as a Ligand in Coordination Chemistry

The nitrogen atom of the piperidine ring and the electron-rich triple bond of the ethynyl group in This compound present potential coordination sites for metal ions. The synthesis and characterization of metal complexes with various substituted piperidine and benzyl ligands have been reported, demonstrating their capacity to form stable coordination compounds.

Nevertheless, a specific investigation into This compound as a ligand in coordination chemistry has not been documented. Research into related pyridinium (B92312) compounds, such as 1-benzyl-2-((4-(tert-butyl)phenyl)ethynyl)pyridin-1-ium bromide, shows the involvement of the nitrogen and the ethynyl group in forming structured complexes. researchgate.net This suggests that this compound could potentially act as a chelating or bridging ligand, but this has not been experimentally verified.

Utilization as a Precursor in the Synthesis of Complex Organic Molecules

The chemical structure of This compound makes it a potentially useful building block in organic synthesis. The terminal alkyne can undergo a wide range of transformations, including Sonogashira couplings, click chemistry, and reduction to alkanes or alkenes. The piperidine ring itself can be a core component of more complex alkaloid natural products and pharmaceuticals.

While the synthesis of various complex molecules from related piperidine and ethynyl-containing precursors is well-established, there are no specific examples in the scientific literature that utilize This compound as a starting material for the total synthesis of more complex organic molecules. Its potential as a synthetic intermediate is therefore inferred from the known reactivity of its constituent functional groups rather than from direct application.

Development of Tagged or Labeled Analogs for Research Applications

The introduction of isotopic labels (e.g., ¹⁴C, ³H) or fluorescent tags into a molecule is a common strategy to enable its use as a probe in biological systems to study its distribution, metabolism, and interaction with targets.

There is no information available regarding the development of tagged or labeled analogs of This compound . The synthesis of such analogs would be theoretically feasible, for example, by incorporating a radioactive isotope into the benzyl group or by attaching a fluorophore via the ethynyl group. However, without a known biological target or a clear research application for this specific compound, the impetus for creating such labeled analogs has been absent.

Biological Activities and Mechanistic Investigations of 1 Benzyl 2 Ethynylpiperidine and Its Derivatives in Vitro and Mechanistic Research Focus

Enzyme Inhibition Kinetics and Elucidation of Mechanism of Action (In Vitro)

The N-benzylpiperidine scaffold and its relatives are also found in potent enzyme inhibitors. In vitro enzyme inhibition assays are fundamental to determining the potency (typically as an IC₅₀ value) and understanding the mechanism by which these compounds exert their effects.

One area of investigation is in cancer therapeutics. The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), complexed with UAF1, is a regulator of the DNA damage response and is considered a promising anticancer target. nih.gov Through high-throughput screening and subsequent medicinal chemistry optimization, N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 complex, with some compounds achieving nanomolar inhibitory potency. nih.gov

Another example comes from the study of inflammation and oxidative stress. A series of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (nitrones) were synthesized and evaluated for their ability to inhibit soybean lipoxygenase (LOX). mdpi.com LOX inhibition is an indicator of potential anti-inflammatory activity. The results showed that these compounds were effective LOX inhibitors, with the most potent, a derivative bearing a 2,4-difluorophenyl motif, exhibiting an IC₅₀ value of 10 μM. mdpi.com

Table 2: In Vitro Enzyme Inhibition by N-Benzyl Derivatives Data sourced from nih.govmdpi.com

Cellular Pathway Modulation Studies in Cell-Free Systems and In Vitro Cellular Models

To understand how a compound's interaction with its target translates into a biological effect, researchers study its influence on cellular pathways. These investigations can occur in simplified cell-free systems or more complex in vitro cellular models.

Cell-free expression systems offer a powerful tool for producing challenging proteins, like G-protein coupled receptors (GPCRs), for pharmacological studies. nih.gov For example, the human endothelin A receptor has been synthesized in a cell-free system, allowing for the analysis of its ligand-binding competence outside of a living cell. nih.gov This approach enables the direct testing of compounds on the purified receptor, free from the complexities of cellular environments, to confirm direct interaction and functional modulation. nih.gov

In vitro cellular models, such as cultured cell lines, provide a more physiologically relevant context. Studies on the USP1/UAF1 inhibitors demonstrated a clear link between enzyme inhibition and a cellular effect; treatment of non-small cell lung cancer cells with these compounds led to increased levels of monoubiquitinated PCNA (Ub-PCNA) and subsequently decreased cell survival. nih.gov This confirms that the compounds engage their target within the cell and modulate the intended downstream pathway. nih.gov

Similarly, the mechanism of the N-benzyl derivative (R)-AS-1 was explored using in vitro cellular models. nih.gov In primary glial cultures and COS-7 cells engineered to express the glutamate (B1630785) transporter EAAT2, the compound was shown to enhance glutamate uptake. nih.gov This finding was crucial in identifying it as a positive allosteric modulator (PAM), a molecule that binds to a secondary site on the transporter to enhance its function. nih.gov

Structure-Activity Relationship (SAR) Studies for Identified Biological Targets (In Vitro)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. By synthesizing and testing a series of related analogues, researchers can identify which parts of the molecule are essential for potency and selectivity.

Sigma Receptor Ligands: For the 1-benzylpiperidine (B1218667) derivatives targeting sigma receptors, a clear SAR was established. The affinity for the hσ₁R was found to be highly dependent on the length of the linker connecting the piperidine (B6355638) ring to the central pyridine (B92270) core. nih.gov A systematic increase in the linker from an amino group (n=0) to a butylamino group (n=4) led to a marked improvement in binding affinity, with the propylamino linker (n=3) being near-optimal. nih.gov This suggests that a specific distance and geometry are required for ideal interaction with the receptor's binding pocket.

EAAT2 Modulators: The development of the EAAT2 modulator (R)-AS-1 highlighted the critical importance of stereochemistry in biological activity. nih.govsemanticscholar.org The compound was synthesized as a specific enantiomer, and it was demonstrated that the (R)-enantiomer possessed the desired antiseizure activity, while the (S)-enantiomer was inactive. nih.gov This stereoselectivity indicates a highly specific, three-dimensional interaction with the target protein.

LOX Inhibitors: In the series of N-benzyl imine oxides, the substituents on the aryl ring played a significant role in their antioxidant and LOX inhibitory activities. mdpi.com Nitrones featuring fluoro-substituents, such as the 2,4-difluorophenyl motif in the most potent LOX inhibitor (10c), showed enhanced activity compared to the unsubstituted analogue. mdpi.com This indicates that electronic and steric properties of the benzyl (B1604629) portion of the molecule can be fine-tuned to optimize enzymatic inhibition.

Radioligand Synthesis and Application as Probes in In Vitro Assays

Radiolabeled compounds, or radioligands, are indispensable tools in pharmacology, particularly for studying receptor-ligand interactions. They allow for the direct quantification of receptor density and the determination of binding affinities of unlabeled drug candidates through competition assays.

The synthesis of a radioligand involves incorporating a radioactive isotope, such as tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), or a positron-emitting metal like copper-64 (⁶⁴Cu), into the structure of a high-affinity ligand. nih.govnih.gov For example, PET ligands are often prepared by reacting a precursor molecule with a small, radiolabeled building block like [¹¹C]CH₃I. nih.gov

In the context of 1-benzyl-2-ethynylpiperidine and its derivatives, radioligands are central to their characterization. The in vitro binding affinities for the sigma-1 receptor were determined in competitive binding assays using the known σ₁R radioligand (+)-[³H]pentazocine. nih.gov In these experiments, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) can be calculated. This value represents the affinity of the test compound for the receptor.

Investigation of Molecular Interactions with Biomolecules using Biophysical Techniques

To gain a deeper understanding of how a ligand binds to its target protein at the atomic level, researchers employ various biophysical techniques. These methods can reveal the precise binding orientation and the key molecular interactions that stabilize the ligand-receptor complex. nih.gov

Computational Docking: Molecular docking simulations are a powerful computational tool used to predict the preferred binding mode of a ligand within the binding site of a protein. For the 1-benzylpiperidine derivatives with high affinity for sigma receptors, docking studies revealed that the N-benzyl-piperidinium system fits into a specific pocket. nih.gov The model showed that the positively charged nitrogen of the piperidine ring forms a crucial attractive charge interaction with the amino acid residue Glu172, while the benzyl group engages in π–cation interactions with Tyr103. nih.gov These specific interactions help to explain the high affinity of these compounds. Docking simulations were also instrumental in supporting the proposed mechanism of (R)-AS-1 as a positive allosteric modulator of the EAAT2 transporter. nih.gov

Other Biophysical Assays: A range of other biophysical techniques are available to study these interactions directly. nih.gov

Microscale Thermophoresis (MST): This technique measures the movement of molecules in a microscopic temperature gradient. A change in this movement upon ligand binding allows for the precise quantification of binding affinity. nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the proximity of two molecules. They have been successfully applied to identify compounds that disrupt protein-protein interactions, such as the dimerization of enzymes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure of the ligand-protein complex and identify the specific atoms involved in the binding interaction. nih.gov

These techniques are essential for validating the results of computational models and provide a comprehensive picture of the molecular interactions driving the biological activity of compounds like this compound and its derivatives.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (+)-[3H]pentazocine |

| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile |

| (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1] |

| N-benzyl-2-phenylpyrimidin-4-amine |

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides |

Future Research Directions and Emerging Paradigms in the Study of 1 Benzyl 2 Ethynylpiperidine

Advancements in Stereocontrolled Synthesis and Derivatization

Future research will likely focus on refining the stereocontrolled synthesis of 1-Benzyl-2-ethynylpiperidine. The development of synthetic routes that provide precise control over the stereochemistry at the C2 position of the piperidine (B6355638) ring is crucial, as the chirality can significantly influence biological activity. While stereocontrolled syntheses have been developed for related cyclic ethers using cobalt-complexed propargylic diols, applying and adapting such methodologies to the piperidine ring system presents a key area for advancement. nih.gov

Furthermore, advancements are anticipated in the derivatization of the core scaffold. The N-benzyl group, the piperidine ring, and the ethynyl (B1212043) group all offer opportunities for modification. Research will explore new reactions to functionalize these positions, creating libraries of analogs with diverse properties.

Table 1: Potential Derivatization Strategies

| Molecular Position | Potential Modification | Synthetic Goal |

| N-Benzyl Group | Substitution on the aromatic ring (e.g., fluoro, methoxy) | Modulate electronic properties, lipophilicity, and metabolic stability. |

| Piperidine Ring | Introduction of substituents at other positions (C3, C4, C5, C6) | Alter conformation and introduce new pharmacophoric elements. |

| Ethynyl Group | Conversion to triazoles (Click chemistry), alkynes, or metal acetylides | Enable conjugation to biomolecules, polymers, or catalytic centers. |

Integration into High-Throughput Screening Libraries for Chemical Biology Discoveries

The structural features of this compound make it an attractive candidate for inclusion in high-throughput screening (HTS) libraries. The N-benzylpiperidine motif is present in numerous approved drugs and clinical candidates, suggesting its general utility in interacting with biological targets. nih.gov The terminal alkyne provides a reactive handle for "click chemistry," allowing for the rapid and efficient attachment of the scaffold to a wide array of reporter tags, solid supports, or molecular fragments.

Future efforts will involve synthesizing a diverse library of this compound analogs and screening them against various biological targets, such as enzymes and receptors. This approach could uncover novel biological activities and identify new starting points for drug discovery programs. For instance, related N-benzylpiperidine derivatives have been investigated as inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL) and acetylcholinesterase, highlighting the potential of this scaffold class. unisi.itnih.gov

Design of Novel Catalytic Systems Employing this compound Moieties

The ethynyl group is a key functional group in modern catalysis. Future research is expected to explore the use of this compound and its derivatives as ligands or components in novel catalytic systems. The terminal alkyne can coordinate to transition metals, and the chiral piperidine backbone could serve as a chiral auxiliary to induce stereoselectivity in catalytic transformations.

Potential applications include its use in asymmetric catalysis, where the chiral environment provided by the molecule could influence the stereochemical outcome of a reaction. The synthesis of pyrrole (B145914) derivatives using rhodium catalysis with related allene (B1206475) substrates showcases how complex heterocycles can be built using transition metal catalysis, a paradigm that could be extended to reactions involving this compound. researchgate.net

Development of Advanced Computational Models for Predictive Research

Computational chemistry and molecular modeling are becoming indispensable tools in chemical research. scirp.org Future studies on this compound will undoubtedly involve the development of advanced computational models to predict its properties and reactivity. Density Functional Theory (DFT) and other methods can be used to calculate the molecule's three-dimensional geometry, vibrational frequencies, and electronic structure. nih.gov

These models can be used to:

Predict the most stable conformations of the molecule.

Simulate its binding interactions with biological targets, such as proteins, to guide the design of more potent derivatives. mdpi.comresearchgate.net

Model reaction pathways to understand and predict the outcomes of synthetic transformations. nih.gov

Predict ADME (absorption, distribution, metabolism, and excretion) properties of derivatives to prioritize compounds with favorable pharmacokinetic profiles. unisi.it

Table 2: Examples of Computational Methods in Chemical Research

| Computational Method | Application | Predicted Property |

| Density Functional Theory (DFT) | Geometry Optimization | Bond lengths, bond angles, dihedral angles. nih.gov |

| Molecular Docking | Ligand-Protein Interaction | Binding mode, binding affinity. mdpi.comresearchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electron Density Analysis | Atomic charges, bond character. |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Dynamic behavior, stability of complexes. researchgate.net |

Exploration of New Chemical Space through Diversification of the Scaffold

The this compound scaffold provides a foundation for exploring new areas of chemical space. Diversification can be achieved by modifying each of its three key components. Research groups have already demonstrated the power of diversifying the N-benzylpiperidine scaffold to develop potent and selective enzyme inhibitors. unisi.itnih.gov

Future work will focus on creating libraries of compounds where the benzyl (B1604629) group is replaced with other aromatic or heterocyclic systems, the ethynyl group is transformed into a variety of other functional groups, and the piperidine ring is substituted or replaced with other nitrogen-containing heterocycles. This systematic exploration will lead to a deeper understanding of the structure-activity relationships for this class of compounds and could result in the discovery of molecules with entirely new applications.

Emerging Methodologies for In-depth Mechanistic Elucidation in Complex Systems

Understanding the detailed mechanism of how a molecule acts is fundamental to its development and optimization. For this compound, future research will employ emerging methodologies to elucidate its reaction mechanisms in both chemical and biological systems.

Advanced techniques such as in-situ spectroscopic monitoring (e.g., NMR, IR) can track the progress of reactions involving the ethynyl group in real-time. Isotope labeling studies can be used to trace the path of atoms through a reaction sequence. In biological contexts, mechanistic studies could involve identifying the specific binding site on a target protein through photo-affinity labeling or hydrogen-deuterium exchange mass spectrometry. Computational modeling of reaction pathways can provide theoretical support for proposed mechanisms, identifying transition states and intermediates. nih.govrsc.org Such studies have been crucial in understanding complex enzymatic reactions, like the 1,2-phosphono-migration catalyzed by HppE, and provide a blueprint for investigating the future reactivity of scaffolds like this compound. nih.gov

Q & A

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.